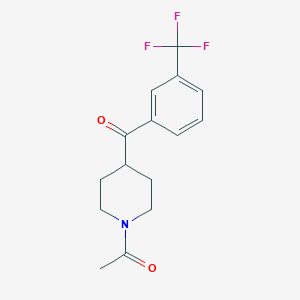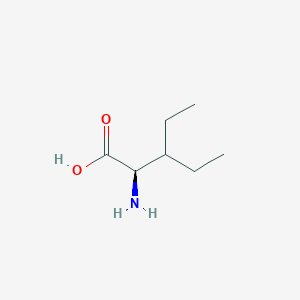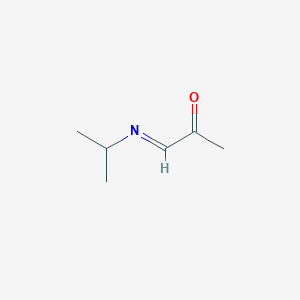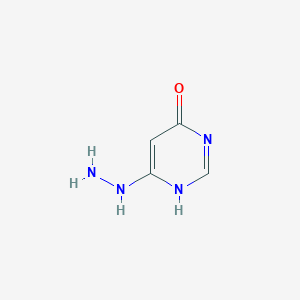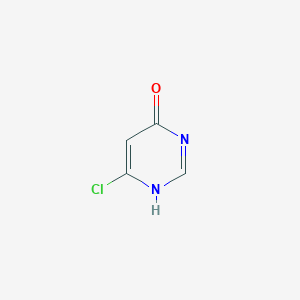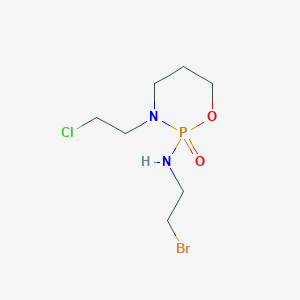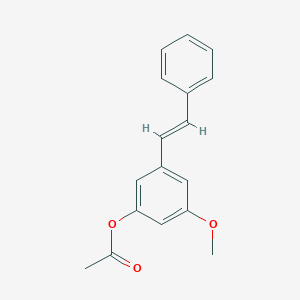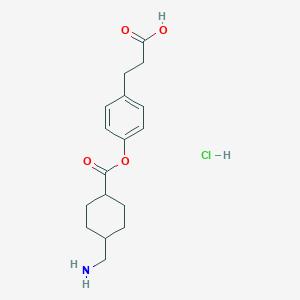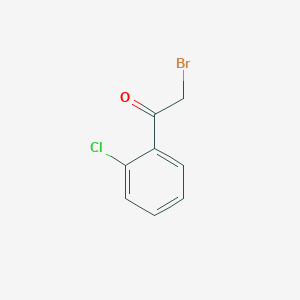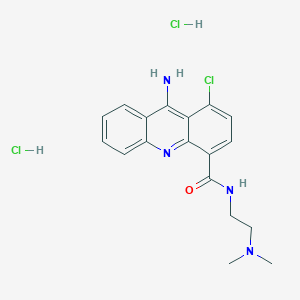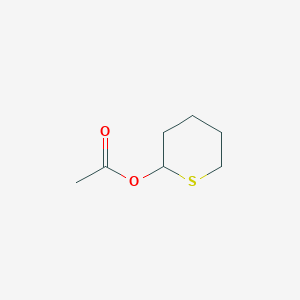
Thian-2-YL acetate
Overview
Description
Concanamycin B is a macrolide antibiotic that belongs to the plecomacrolide class. It was first isolated from the bacterium Streptomyces diastatochromogenes. This compound is known for its potent inhibitory effects on vacuolar type H±ATPases (V-ATPases), which are essential for acidifying various intracellular compartments in eukaryotic cells . Concanamycin B has been extensively studied for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Concanamycin B is primarily obtained through fermentation processes involving Streptomyces species. The isolation process typically involves solvent extraction, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structure of Concanamycin B includes an 18-membered macrolide ring and a 6-membered hemiketal ring, which are crucial for its biological activity .
Industrial Production Methods: Industrial production of Concanamycin B involves large-scale fermentation of Streptomyces diastatochromogenes under controlled conditions. The fermentation broth is then subjected to multiple extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Concanamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups in Concanamycin B.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups in Concanamycin B can lead to the formation of ketones or aldehydes .
Scientific Research Applications
Concanamycin B has a wide range of scientific research applications:
Mechanism of Action
Concanamycin B exerts its effects by specifically inhibiting vacuolar type H±ATPases (V-ATPases). These enzymes are responsible for acidifying intracellular compartments, which is crucial for various cellular processes. By inhibiting V-ATPases, Concanamycin B disrupts the acidification of vacuolar organelles, leading to impaired endosomal transport, lysosomal degradation, and autophagy . This inhibition also affects bone resorption and the maturation of CD8 T lymphocytes .
Comparison with Similar Compounds
Concanamycin A: Another member of the plecomacrolide class, Concanamycin A shares a similar structure and mechanism of action with Concanamycin B.
Bafilomycin A1: This compound is also a potent inhibitor of V-ATPases and is structurally related to Concanamycin B.
Concanamycin C: Similar to Concanamycin B, this compound is isolated from Streptomyces species and exhibits inhibitory effects on V-ATPases.
Uniqueness: Concanamycin B is unique due to its specific inhibitory effects on V-ATPases, which makes it a valuable tool for studying the physiological roles of these enzymes. Its distinct structure, featuring an 18-membered macrolide ring and a 6-membered hemiketal ring, contributes to its potent biological activity .
Properties
IUPAC Name |
thian-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLYPOULZJHAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506302 | |
| Record name | Thian-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14711-62-7 | |
| Record name | Thian-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


